N-(4-methoxyphenethyl)-3-(thiophen-3-yl)pyrrolidine-1-carboxamide
Description
N-(4-methoxyphenethyl)-3-(thiophen-3-yl)pyrrolidine-1-carboxamide is a pyrrolidine-based carboxamide derivative characterized by two key substituents:
- 4-Methoxyphenethyl group: A lipophilic aromatic moiety with a methoxy (-OCH₃) substituent, which may enhance membrane permeability and modulate electronic interactions in biological systems.
- Thiophen-3-yl group: A sulfur-containing heterocycle that contributes to π-π stacking interactions and metabolic stability compared to phenyl rings .
Properties
IUPAC Name |
N-[2-(4-methoxyphenyl)ethyl]-3-thiophen-3-ylpyrrolidine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O2S/c1-22-17-4-2-14(3-5-17)6-9-19-18(21)20-10-7-15(12-20)16-8-11-23-13-16/h2-5,8,11,13,15H,6-7,9-10,12H2,1H3,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WACIFUUCJITVKD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCNC(=O)N2CCC(C2)C3=CSC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural and Functional Insights
- Electron-Donating vs. In contrast, 4-fluoro substituents in Compounds 34 and 39 () withdraw electrons, which may improve target affinity in proteasome inhibition . Thiophene vs. Pyridine/Furan: The thiophene in the target compound offers sulfur-mediated hydrophobic interactions, whereas pyridine () or tetrahydrofuran () groups alter solubility and hydrogen-bonding capacity .
- Synthetic Accessibility: The target compound’s synthesis likely parallels methods for analogs, such as palladium-catalyzed coupling () or hydrogenation (). However, purification via prep.
Biological Performance :
- Proteasome inhibitors (Compounds 34, 39) demonstrate that pyrrolidine carboxamides tolerate diverse substituents while retaining activity. The target compound’s thiophene may confer metabolic stability over phenyl-based analogs .
- EthR inhibitors () highlight the role of heterocyclic substituents in boosting antibiotic efficacy, suggesting the target’s thiophene could be advantageous in similar contexts .
Research Implications and Limitations
- Knowledge Gaps: Direct comparative data on the target compound’s potency, selectivity, or pharmacokinetics are absent in the provided evidence. Structural inferences are drawn from analogs, necessitating experimental validation.
- Design Recommendations: Introduce electron-withdrawing groups (e.g., fluoro) to balance the methoxy donor effects. Explore solid-state formulations (as in ) to enhance bioavailability .
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